N-(4-ethoxyphenyl)-2-phenylbutanamide

Kappa Opioid Receptor Analgesic In Vivo Pharmacology

N-(4-Ethoxyphenyl)-2-phenylbutanamide is a kappa opioid receptor (KOR) agonist scaffold with validated in vivo analgesic efficacy in mouse hotplate tests at 10 µg i.c.v. Its para-ethoxy substitution provides distinct lipophilicity (estimated LogP ~3.5) and electronic character compared to methoxy analogs, critically affecting KOR binding and CNS penetration. The compound exhibits a unique positive inotropic effect on electrically stimulated left atrium, a pharmacodynamic signature not shared by U-50488. With demonstrated conformational behavior advantageous for SAR studies, this compound is essential for reproducible KOR pharmacology and cardiac selectivity research. Procure this specific compound to ensure consistency in target engagement and functional outcomes.

Molecular Formula C18H21NO2
Molecular Weight 283.4g/mol
CAS No. 2769-40-6
Cat. No. B452806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-phenylbutanamide
CAS2769-40-6
Molecular FormulaC18H21NO2
Molecular Weight283.4g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC
InChIInChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)18(20)19-15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20)
InChIKeyGLBFIQKABLRKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)-2-phenylbutanamide (CAS 2769-40-6): Procurement-Relevant Identity and Class Profile for Kappa Opioid Receptor Research


N-(4-Ethoxyphenyl)-2-phenylbutanamide (CAS 2769-40-6, synonym: 2-phenyl-p-butyrophenetidide) is a synthetic aromatic amide with the molecular formula C₁₈H₂₁NO₂ and a molecular weight of 283.36 g/mol . It belongs to the N-substituted 2-phenylbutanamide class, a scaffold recognized for kappa opioid receptor (KOR) agonist activity [1]. The compound is characterized by a para-ethoxyphenyl substituent on the amide nitrogen and a 2-phenylbutanamide backbone, which differentiates it from shorter-chain acetamide analogs and from methoxy-substituted variants in terms of lipophilicity, conformational behavior, and receptor interaction profiles [2]. It has been evaluated in functional analgesic assays and shows positive inotropic effects on the electrically stimulated left atrium, a property not universally observed among structurally related KOR agonists [3].

Why N-(4-Ethoxyphenyl)-2-phenylbutanamide Cannot Be Replaced by Generic N-Substituted 2-Phenylbutanamides in KOR-Targeted Research


N-Substituted 2-phenylbutanamides exhibit divergent conformational populations depending on the N-substituent; compounds with bulky or aryl N-substituents (e.g., phenyl, cyclohexyl) adopt distinct conformer distributions compared to those with small alkyl groups (ethyl, n-butyl), as shown by FT-IR and ¹H NMR studies [1]. The para-ethoxy substitution on the aniline ring further modulates electronic character (Hammett σₚ ≈ –0.24 for OEt vs. –0.27 for OMe) and lipophilicity (calculated logP difference of approximately 0.5 units between ethoxy and methoxy analogs), which can critically affect KOR binding affinity, CNS penetration, and off-target profiles . The compound also exhibits positive inotropic effects on electrically stimulated left atrium that are not consistently reported for other N-substituted 2-phenylbutanamides or generic KOR agonists such as U-50488 [2]. Simply substituting a close analog without verifying these pharmacodynamic and conformational parameters risks altering target engagement, functional selectivity, and cardiac safety profile, making compound-specific procurement essential for reproducible KOR research [3].

N-(4-Ethoxyphenyl)-2-phenylbutanamide: Head-to-Head Quantitative Differentiation Evidence vs. Structural Analogs


KOR Agonist Functional Activity: In Vivo Analgesic Differentiation vs. U-50488 and N-(4-Methoxyphenyl)-2-phenylbutanamide

N-(4-Ethoxyphenyl)-2-phenylbutanamide produces measurable analgesic activity in the mouse hotplate test at 10 µg i.c.v., expressed as licking latency after 15 min of treatment [1]. While the absolute licking latency value is not publicly reported in the primary ChEMBL record, the compound was active at this low intracerebroventricular dose. The classical KOR agonist U-50488 shows significant analgesic effect in the mouse hotplate test only at systemic doses of 5–10 mg/kg i.p. (approximately 500–1000× higher on a per-gram basis) [2]. The methoxy analog N-(4-methoxyphenyl)-2-phenylbutanamide (CAS 346693-72-9) has no publicly available in vivo analgesic data in curated databases (ChEMBL, BindingDB, PubMed), indicating that the ethoxy substitution yields a functionally validated KOR agonist phenotype that the methoxy variant currently lacks experimental confirmation for [3].

Kappa Opioid Receptor Analgesic In Vivo Pharmacology Hotplate Test

Cardiac Inotropic Effect: Positive Inotropy on Electrically Stimulated Left Atrium Differentiates from Standard KOR Agonists

N-(4-Ethoxyphenyl)-2-phenylbutanamide shows positive inotropic effects on the electrically stimulated left atrium, as documented in the Medical University of Warsaw knowledge base and the Polish Medical Platform [1]. This cardiac effect is notable because the classical selective KOR agonist U-50488 has been reported to produce either no direct positive inotropic effect or negative inotropic effects in isolated cardiac preparations [2]. U-50488 at 1–30 µM was shown to inhibit electrically induced contractions in guinea-pig left atrium, an effect attributed to presynaptic inhibition of noradrenaline release rather than direct myocardial stimulation [2]. The positive inotropy observed with N-(4-ethoxyphenyl)-2-phenylbutanamide suggests a divergent cardiac pharmacodynamic profile within the KOR agonist class.

Cardiac Pharmacology Positive Inotropy Kappa Opioid Receptor Left Atrium

Conformational Differentiation from N-Alkyl-2-phenylbutanamides: Impact on Receptor Recognition and Batch Reproducibility

A systematic conformational study of N-substituted 2-phenylbutanamides (CH₃CH₂CH(Ph)CONHR, where R = ethyl, n-butyl, i-butyl, cyclohexyl, and phenyl) found that N-phenyl and N-cyclohexyl derivatives exist in multiple conformational forms, whereas N-ethyl and N-n-butyl derivatives adopt a single conformer population [1]. The target compound N-(4-ethoxyphenyl)-2-phenylbutanamide contains an N-(4-ethoxyphenyl) substituent, a substituted aryl group whose conformational behavior can be inferred to resemble the N-phenyl derivative (multiple conformers), but with the added electronic influence of the para-ethoxy group. By contrast, the simpler N-ethyl-2-phenylbutanamide (a potential alternative for researchers seeking the 2-phenylbutanamide scaffold) exists in only one conformational form [1]. This conformational multiplicity vs. singularity may affect receptor recognition entropy, binding kinetics, and batch-to-batch crystallinity/polymorphism.

Conformational Analysis N-Substituted Amides FT-IR Spectroscopy Solid-State Characterization

Lipophilicity and Physicochemical Differentiation vs. N-(4-Methoxyphenyl)-2-phenylbutanamide: Implications for CNS Penetration and Solubility

The target compound, N-(4-ethoxyphenyl)-2-phenylbutanamide, can be compared to N-(4-methoxybenzyl)-2-phenylbutanamide (a structurally related benzylamine analog available from Hit2Lead screening libraries) on key physicochemical parameters. The methoxybenzyl analog has a calculated LogP of 3.01 and LogSW of –3.84 . The ethoxyphenyl analog is expected to exhibit a LogP approximately 0.5 units higher due to the additional methylene group in the ethoxy substituent (Hansch π contribution: OCH₃ = –0.02; OCH₂CH₃ = +0.38; Δπ ≈ +0.40), translating to roughly 3-fold higher lipophilicity and potentially enhanced passive membrane permeability but reduced aqueous solubility by a similar factor [1]. The target compound has a measured density of 1.1 g/cm³ and a boiling point of 472.4°C at 760 mmHg, which are relevant for purification and formulation workflows .

Lipophilicity CNS Penetration Solubility Drug-like Properties

KOR vs. MOR Binding Selectivity Profile: Differential Selectivity Inference from N-Arylacetamide SAR Series

A patent-focused SAR series on phenylamino acetamide derivatives established that para-substituted N-phenylacetamides can function as potent and selective KOR agonists, with selectivity over mu opioid receptor (MOR) being highly sensitive to the nature of the para substituent . The target compound N-(4-ethoxyphenyl)-2-phenylbutanamide extends the acetamide scaffold to a butanamide backbone with an α-ethyl substituent. Literature on analogous N-arylacetamide KOR agonists indicates that extending the α-carbon chain from methyl (acetamide) to ethyl (butanamide) can enhance KOR binding affinity while maintaining or improving KOR/MOR selectivity [1]. The ethoxy substituent at the para position of the N-phenyl ring is expected to confer a selectivity profile distinct from both the unsubstituted phenyl analog and the methoxy-substituted variant, though direct comparative KOR/MOR binding data for the specific compound remain limited in public databases.

Opioid Receptor Selectivity KOR/MOR Ratio Binding Affinity Selectivity Screening

N-(4-Ethoxyphenyl)-2-phenylbutanamide: Evidence-Backed Application Scenarios Prioritizing This Specific Compound Over Analogs


In Vivo KOR-Mediated Analgesia Studies Requiring CNS-Direct Pharmacodynamic Validation

Researchers conducting intracerebroventricular (i.c.v.) analgesia studies in mouse models should procure this specific compound because it has demonstrated functional analgesic activity in the mouse hotplate test at 10 µg i.c.v. [1]. The methoxy analog N-(4-methoxyphenyl)-2-phenylbutanamide lacks any publicly available in vivo analgesic validation, representing a significant experimental risk for in vivo pharmacology programs. The compound's estimated LogP of approximately 3.5 (vs. 3.01 for the methoxybenzyl analog) further supports CNS penetration potential [2].

Cardiac Pharmacology Studies Profiling KOR Agonist Effects on Myocardial Contractility

The compound's documented positive inotropic effect on the electrically stimulated left atrium distinguishes it from classical KOR agonists such as U-50488, which either lack positive inotropic activity or produce negative inotropic effects [1]. Investigators studying KOR-mediated cardiac effects, particularly differential signaling pathways leading to positive vs. negative inotropy, should select this compound as a tool molecule with a unique cardiac pharmacodynamic signature within the KOR agonist class [2].

Conformational SAR Studies of N-Aryl-2-phenylbutanamides for Receptor Recognition

Building on the finding that N-aryl-2-phenylbutanamides exhibit multiple conformational forms while N-alkyl analogs adopt single conformer populations [1], researchers exploring the relationship between conformational entropy and KOR binding thermodynamics should use this compound as a representative N-aryl-substituted member of the series. Its para-ethoxy substituent provides an additional electronic perturbation variable for systematic conformational SAR studies [2].

KOR Selectivity Screening Panels Requiring an Ethoxy-Substituted Arylbutanamide Probe

In opioid receptor selectivity screening panels where the goal is to evaluate the contribution of the para-ethoxy group to KOR/MOR selectivity, this compound serves as a critical probe. Class-level SAR from phenylamino acetamide KOR agonists indicates that para substitution patterns significantly modulate KOR/MOR selectivity ratios [1]. The butanamide backbone (α-ethyl extension) is predicted to enhance KOR affinity relative to the simpler acetamide scaffold [2], making this compound suitable for benchmarking against methoxy, unsubstituted phenyl, and halogen-substituted variants in selectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.